2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide features a complex architecture combining a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-bromophenyl group, a sulfanyl linker, and an acetamide moiety attached to a 3-chloro-4-fluorophenyl ring. This structure integrates halogenated aromatic systems (Br, Cl, F) and a spirocyclic scaffold, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClFN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEKLRFBYDHKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound contains a spirocyclic structure, which is known for its stability and diverse reactivity, as well as substituents that may enhance its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of atoms, including:
- Bromophenyl group : Typically associated with increased lipophilicity and potential interaction with biological targets.
- Chloro-fluorophenyl group : The presence of both chlorine and fluorine can significantly affect the compound’s electronic properties and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26BrClN3OS |
| Molecular Weight | 484.5 g/mol |
| InChI Key | AKVSBXBFIUAUNT-UHFFFAOYSA-N |
| LogP | 5.4763 |
| Polar Surface Area | 40.561 Ų |
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the bromophenyl and chloro-fluorophenyl groups could enhance its affinity and selectivity. Preliminary studies suggest that the compound may exhibit significant activity against various biological pathways.
Biological Activity
Research indicates that compounds with similar structural motifs often display a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some diazaspiro compounds are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties by modulating inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study conducted on related diazaspiro compounds demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis.
Study 2: Anticancer Potential
In vitro studies have shown that similar compounds induce apoptosis in human cancer cell lines through the activation of caspase pathways. The spirocyclic structure appears to play a critical role in enhancing cytotoxicity.
Study 3: Anti-inflammatory Mechanisms
Research has indicated that compounds with spirocyclic structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models of arthritis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related acetamide derivatives (Table 1), highlighting key differences in substituents, molecular mass, and functional groups.
Key Observations :
- Halogenation Patterns : The target compound uniquely combines bromine (electron-withdrawing) on the spiro ring with chlorine and fluorine on the acetamide phenyl group. This contrasts with analogues bearing methyl (electron-donating, ) or trifluoromethyl (strongly electron-withdrawing, ) groups.
- Spiro vs.
- Sulfanyl Linker : The -S- bridge in the target and may improve metabolic stability compared to oxygen or methylene linkers in other analogues.
Spectroscopic and Crystallographic Comparisons
- IR/NMR Data : While the target compound lacks reported spectroscopic data, analogues like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide show characteristic peaks for C=O (1689 cm⁻¹, IR) and aromatic protons (δ 7.0–7.9 ppm, ¹H-NMR) . These features are expected to align with the target’s acetamide and halogenated aryl groups.
- Crystal Packing : In 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide , the dihedral angle between the bromophenyl and fluorophenyl rings is 66.4°, with N–H···O hydrogen bonds stabilizing the lattice . The target’s bulkier spiro system may alter these angles and intermolecular interactions, influencing solubility and crystallinity.
Key Research Findings and Gaps
Structural Uniqueness : The target’s combination of a diazaspiro core and tri-halogenated aromatic systems distinguishes it from simpler acetamide derivatives. This may confer unique electronic properties, as halogens influence π-π stacking and hydrogen bonding .
Limited Pharmacological Data: No bioactivity or toxicity data are available for the target compound.
Spectroscopic Characterization Gap : Unlike analogues with detailed IR/NMR profiles (), the target compound requires further spectroscopic validation to confirm its structural integrity and reactive sites.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the diazaspiro[4.6]undeca-1,3-diene core via cyclization reactions, often using catalysts like triethylamine or palladium complexes to enhance regioselectivity .
- Step 2 : Introduction of the 4-bromophenyl group through Suzuki-Miyaura coupling or nucleophilic substitution, requiring inert conditions (e.g., argon atmosphere) .
- Step 3 : Thioether linkage formation between the spirocyclic core and the acetamide moiety using thiophiles (e.g., NaSH) under controlled pH (7–9) to avoid side reactions .
Optimization : Use statistical experimental design (e.g., Box-Behnken) to vary temperature, solvent (e.g., dichloromethane vs. DMF), and catalyst loading. Monitor intermediates via TLC or HPLC to isolate pure products .
Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfanyl at δ 2.8–3.2 ppm) and confirms substitution patterns on aromatic rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.402 for C₂₂H₂₂BrN₃OS) and detects fragmentation pathways .
- X-ray Crystallography : Resolves spirocyclic conformation and dihedral angles (e.g., 66.4° between bromophenyl and fluorophenyl rings), critical for assessing steric effects .
Advanced: How does the sulfanyl group influence reactivity under oxidative or nucleophilic conditions?
- Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using mCPBA or H₂O₂, altering electronic properties and potential bioactivity .
- Nucleophilic Substitution : The sulfur atom acts as a leaving group in SN2 reactions (e.g., displacement by amines or alkoxides), enabling derivatization .
Methodology : Monitor reactions via IR spectroscopy (S=O stretch at 1050–1150 cm⁻¹) or LC-MS to track oxidation states .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how can conflicting data be resolved?
- Assays :
- Data Contradictions : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) and control for solvent effects (DMSO ≤0.1%) .
Advanced: How can computational modeling predict interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450). Focus on halogen bonding (Br, Cl) and π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify key hydrogen bonds (e.g., acetamide NH with Asp residue) .
Advanced: How should researchers address discrepancies in crystallographic data (e.g., varying dihedral angles)?
- Root Cause : Polymorphism or solvent-dependent crystal packing (e.g., CH₂Cl₂ vs. EtOH) can alter dihedral angles .
- Resolution : Perform PXRD to compare experimental vs. simulated patterns. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H⋯F vs. N-H⋯O) .
Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?
- SNAr Mechanism : Electron-withdrawing groups (Br, F) activate the aryl ring for attack by amines or thiols. Kinetic studies (UV-Vis monitoring) reveal rate dependence on base strength (e.g., K₂CO₃ vs. DBU) .
- Catalysis : Transition metals (e.g., CuI) accelerate Ullmann-type couplings by stabilizing radical intermediates .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Modifications :
- Replace 4-bromophenyl with 4-CF₃ to enhance electron-withdrawing effects.
- Substitute the diazaspiro ring with a [4.5] system to reduce steric hindrance .
- Evaluation : Test analogs in dose-response assays (0.1–100 µM) and correlate logP (HPLC-measured) with membrane permeability .
Basic: What stability studies are required for long-term storage in research settings?
- Conditions : Store at -20°C under argon; avoid light exposure (degradation via S-oxidation).
- Analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks. Use LC-MS to identify degradation products (e.g., sulfoxides) .
Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
